molecular formula C14H15N3OS B1470872 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide CAS No. 1428233-18-4

2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide

Cat. No. B1470872
M. Wt: 273.36 g/mol
InChI Key: BPZZAYVNWDTYQV-UHFFFAOYSA-N
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Description

“2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide” is a chemical compound with the molecular formula C14H13N3S . It has an average mass of 255.338 Da and a monoisotopic mass of 255.083023 Da .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: C1C2=C (CN1CC3=CC=CC=C3)SC (=C2C#N)N . This indicates that the molecule contains a thieno[2,3-c]pyrrole core, which is substituted with an amino group at the 2-position and a benzyl group at the 5-position .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.34 . It also has a topological polar surface area of 81.3Ų, indicating its polarity . The compound has a rotatable bond count of 2 , which could influence its conformational flexibility.

Scientific Research Applications

Antimicrobial Activity

One notable application of thieno[2,3-d]pyrimidine derivatives is their antimicrobial activity. A study by Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which showed significant antimicrobial activity against strains such as Proteus vulgaris and Pseudomonas aeruginosa. These compounds were more active than reference drugs, indicating their potential as new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Antiproliferative Activity

Further exploring the thieno[2,3-b]pyridine derivatives, another study investigated their antiproliferative activity against the phospholipase C enzyme. The research by van Rensburg et al. (2017) highlighted the structure-activity relationships within these derivatives, finding that specific modifications could lead to compounds with greater antiproliferative activity. This underscores the importance of these compounds in cancer research and the development of anticancer drugs (van Rensburg, Leung, Haverkate, Eurtivong, Pilkington, Reynisson, & Barker, 2017).

Novel Synthetic Approaches and Chemical Properties

The development of novel synthetic approaches and the exploration of chemical properties of thieno[2,3-d]pyrimidines and related compounds also represent significant areas of research. For instance, the study by Dyachenko et al. (2019) developed a new method for synthesizing functionalized thieno[2,3-b]pyridines, showcasing the versatility of these compounds in creating a variety of chemical structures with potential pharmacological applications (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019).

properties

IUPAC Name

2-amino-5-benzyl-4,6-dihydrothieno[2,3-c]pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c15-13(18)12-10-7-17(8-11(10)19-14(12)16)6-9-4-2-1-3-5-9/h1-5H,6-8,16H2,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZZAYVNWDTYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)SC(=C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide
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2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide
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2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide
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2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide
Reactant of Route 5
2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide
Reactant of Route 6
2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide

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